![molecular formula C18H12ClIN2O B14205163 N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide CAS No. 824952-47-8](/img/structure/B14205163.png)
N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a chloropyridinyl group and an iodobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various solvents such as toluene, ethanol, and dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the major product is the coupled biaryl compound .
Wissenschaftliche Forschungsanwendungen
N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(((5-chloro-2-pyridinyl)amino)sulfonyl)phenyl)-4-(2-oxo-1(2H)-pyridinyl)benzamide: This compound shares a similar structure but has different substituents, leading to distinct biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain a pyridinyl group and are studied for their antifibrotic activities.
Uniqueness
N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide is unique due to its specific combination of a chloropyridinyl group and an iodobenzamide moiety.
Eigenschaften
CAS-Nummer |
824952-47-8 |
|---|---|
Molekularformel |
C18H12ClIN2O |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide |
InChI |
InChI=1S/C18H12ClIN2O/c19-12-9-10-16(21-11-12)14-6-2-4-8-17(14)22-18(23)13-5-1-3-7-15(13)20/h1-11H,(H,22,23) |
InChI-Schlüssel |
JVECGMZUHCSNDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


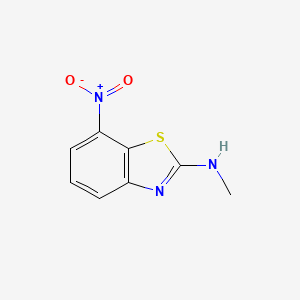
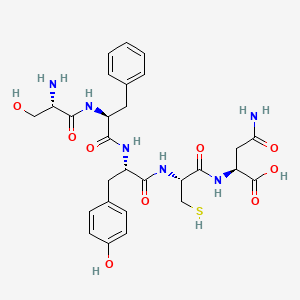
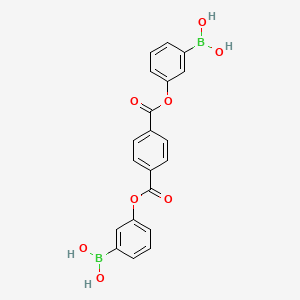

![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
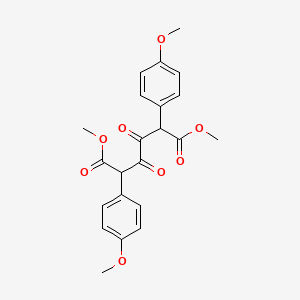
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
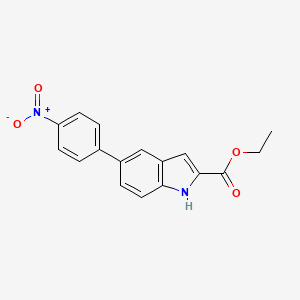
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)


![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
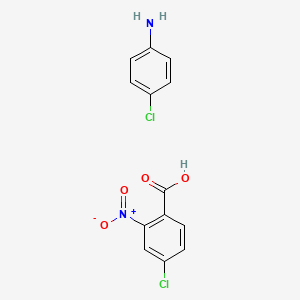
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
